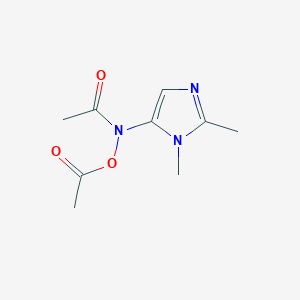
Methyl 2-oxopiperidine-3-carboxylate
Overview
Description
“Methyl 2-oxopiperidine-3-carboxylate” is a chemical compound with the molecular formula C7H11NO3 . It has a molecular weight of 157.17 g/mol.
Molecular Structure Analysis
The molecular structure of “Methyl 2-oxopiperidine-3-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carboxylate ester group . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
“Methyl 2-oxopiperidine-3-carboxylate” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .Scientific Research Applications
Use in the Synthesis of c-Met Inhibitors
“Methyl 2-oxopiperidine-3-carboxylate” has been used in the synthesis of novel c-Met inhibitors. c-Met is a transmembrane receptor tyrosine kinase (RTK) that, upon binding of its endogenous ligand hepatocyte growth factor (HGF), triggers signal transducers to mediate a variety of cellular responses such as cell growth, invasion, migration, and survival . Aberrant forms of this pathway have frequently been observed in a variety of human solid tumors and hematologic malignancies . Therefore, c-Met has been pursued as an attractive anticancer drug target .
A series of compounds containing a novel 3-carboxypiperidin-2-one scaffold based on the lead structure BMS-777607 were designed, synthesized, and evaluated for their c-Met kinase inhibition and cytotoxicity against MKN45 cancer cell lines . The results indicated that five compounds exhibited significant inhibitory effect on c-Met with IC 50 values of 8.6−81 nM and four compounds showed potent inhibitory activity against MKN45 cell proliferation, with IC 50 s ranging from 0.57−16 μM .
Use in the Synthesis of “Carba” Pseudo-Dipeptide Units
“Methyl 2-oxopiperidine-3-carboxylate” has been used in the synthesis of racemic “carba” pseudo-dipeptide units such as Gly-psi (CH2-CH2)-D,L-Xaa . These units were obtained either through the Horner-Emmons condensation of N-tert.-butyloxycarbonyl-beta alaninal with the appropriate substituted triethyl phosphonacetate, or from commercially available 3-carbethoxy-2-piperidone .
Safety and Hazards
“Methyl 2-oxopiperidine-3-carboxylate” is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust and contact with skin and eyes .
Relevant Papers The search results include a paper on the discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold . This paper could provide valuable insights into the potential applications of “Methyl 2-oxopiperidine-3-carboxylate” and similar compounds. For a more comprehensive analysis, it is recommended to refer to specialized databases and literature.
properties
IUPAC Name |
methyl 2-oxopiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSIWVNWHCXOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398370 | |
| Record name | methyl 2-oxopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106118-94-9 | |
| Record name | methyl 2-oxopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main synthetic route for producing Ethyl 5-acetyl-1-R-4-aryl-6-hydroxy-6-methyl-2-oxopiperidine-3-carboxylates?
A1: The primary method involves a heterocyclization reaction. [] This reaction utilizes two key starting materials: ethoxycarbonyl-acetamides and arylidene acetylacetones. [] These compounds undergo a condensation and cyclization process to yield the desired Ethyl 5-acetyl-1-R-4-aryl-6-hydroxy-6-methyl-2-oxopiperidine-3-carboxylate structure. []
Q2: Is there any spectroscopic data available to confirm the structure of these compounds?
A2: While the provided research abstract [] mentions the synthesis of Ethyl 5-acetyl-1-R-4-aryl-6-hydroxy-6-methyl-2-oxopiperidine-3-carboxylates, it doesn't delve into the specific spectroscopic data. Further investigation into the full research paper might reveal details regarding characterization techniques employed, such as NMR, IR, or Mass Spectrometry, which would confirm the structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Acetyloxy)methoxy]ethyl acetate](/img/structure/B20145.png)
![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B20149.png)










